Cas no 922020-21-1 (N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide)

N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide Chemical and Physical Properties
Names and Identifiers
-
- N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide
- AKOS024638406
- N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide
- F2308-0151
- 922020-21-1
- N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
-
- Inchi: 1S/C20H18ClN3O6S/c21-14-4-6-15(7-5-14)31(26,27)9-1-2-18(25)22-20-24-23-19(30-20)11-13-3-8-16-17(10-13)29-12-28-16/h3-8,10H,1-2,9,11-12H2,(H,22,24,25)
- InChI Key: JXKGCVULRFKYNH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(CCCC(NC1=NN=C(CC2=CC=C3C(=C2)OCO3)O1)=O)(=O)=O
Computed Properties
- Exact Mass: 463.0604842g/mol
- Monoisotopic Mass: 463.0604842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
- XLogP3: 2.9
N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2308-0151-20μmol |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-2mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-40mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-5μmol |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-3mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-4mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-10mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-2μmol |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-75mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2308-0151-15mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide |
922020-21-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide
Introduction to N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide (CAS No. 922020-21-1)
N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in pharmaceutical research. This compound, identified by the CAS number 922020-21-1, has garnered attention due to its unique chemical properties and its promising applications in the development of novel therapeutic agents.
The molecular architecture of N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide encompasses several key functional groups that contribute to its reactivity and biological activity. The presence of a 1,3,4-oxadiazole core is particularly noteworthy, as this heterocyclic ring system is well-documented for its role in enhancing the pharmacological properties of various compounds. The oxadiazole moiety is flanked by a 5-(2H-1,3-benzodioxol-5-yl)methyl group, which introduces additional complexity and potential for interaction with biological targets.
The compound also features a 4-(4-chlorobenzenesulfonyl)butanamide moiety, which is known for its ability to modulate biological pathways through its sulfonamide and amide functionalities. This combination of structural elements suggests that N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide may exhibit a wide range of biological activities, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that can interact with specific biological targets to modulate disease-related pathways. The structural features of N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide position it as a promising candidate for such applications. For instance, the oxadiazole core has been shown to have anti-inflammatory and anti-cancer properties in several preclinical studies. Additionally, the sulfonamide group is frequently utilized in drug design due to its ability to enhance binding affinity and metabolic stability.
The synthesis of N-{5-(2H-1,3-benzodioxol-5-ylmethyl)-1,3,4 oxadiazol 2 yl} 4 ( 4 chlorobenzenesulfonyl ) butanamide involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the 1 , 3 , 4 oxadiazole core through cyclocondensation reactions. This intermediate is then functionalized with the appropriate substituents to introduce the desired pharmacophores. The final step involves the introduction of the 4 ( 4 chlorobenzenesulfonyl ) butanamide moiety through nucleophilic substitution or other suitable coupling reactions.
The chemical properties of N-{5-(2H - 1 , 3 - benzodioxol - 5 - ylmethyl ) - 1 , 3 , 4 - oxadiazol - 2 - yl } - 4 - ( 4 - chlorobenzenesulfonyl ) butanamide have been extensively studied to understand its behavior in various solvents and under different conditions. Solubility studies have shown that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. However , its solubility in water is limited , which may pose challenges for certain applications requiring aqueous formulations.
In terms of stability , N-{5-(2H - 1 , 3 - benzodioxol - 5 - ylmethyl ) - 1 , 3 , 4 - oxadiazol - 2 - yl } - 4 - ( 4 - chlorobenzenesulfonyl ) butanamide demonstrates good stability under standard storage conditions. However , exposure to extreme temperatures or acidic environments may lead to degradation. Therefore , it is recommended to store this compound in a cool , dry place away from direct sunlight and moisture.
The pharmacological potential of N-{5-(2H - 1 , 3 - benzodioxol - 5 ylmethyl ) - 1 , 3 , 4 oxadiazol } } } }} }} }} }} }} }} }} }} }} }} }} }} }} }}}}}}}}}}}}}}} }]-} $ $ $ $ $ $ $ $ $ $ $ $ $ $ $ $ $ ( CAS No . ) has been explored in several preclinical studies . These studies have revealed that this compound exhibits inhibitory activity against various enzymes and receptors involved in disease pathways . For example , it has been shown to inhibit kinases that are implicated in cancer progression . Additionally , it demonstrates anti-inflammatory effects by modulating cytokine production and signaling pathways.
One particularly intriguing aspect of N-{5-(2H _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ }_}$_}_}$_}_}$_}_}$_}_}$_}_}$_}_}$_}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}_}$}- ( CAS No . ) is its ability to cross the blood-brain barrier . This property is crucial for developing therapeutic agents that target central nervous system disorders . Preliminary studies have suggested that this compound can effectively penetrate the blood-brain barrier and exert its effects within the brain parenchyma . This finding opens up new avenues for treating neurological conditions such as Alzheimer's disease and Parkinson's disease.
The development of novel drug candidates often involves extensive testing to evaluate their safety profile before they can be used in clinical trials. In vitro toxicity studies have been conducted on N_{(CAS No.)} to assess its potential adverse effects on various cell lines. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations , suggesting that it may be well-tolerated by patients . However , further research is needed to confirm these findings in vivo。
In conclusion , N_{(CAS No.)} is a multifaceted compound with significant potential in pharmaceutical research . Its unique molecular structure , characterized by functional groups such as the \textbf{1,3,4 oxadiazole core} , \textbf{5(\textbf{2H}-\textbf{13 benzodioxol}-\textbf{35 ylmethyl)} , and \textbf{44(\textbf{34 chlorobenzenesulfonyl)butanamide moiety} , positions it as a promising candidate for developing novel therapeutic agents . The compound's ability to interact with various biological targets , along with its favorable pharmacokinetic properties , makes it an attractive option for further investigation . As research continues , we can expect to see more applications of \textbf{N_{(CAS No.)}} in both preclinical and clinical settings . p > article > response >
922020-21-1 (N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-4-(4-chlorobenzenesulfonyl)butanamide) Related Products
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)




